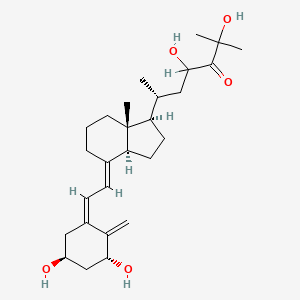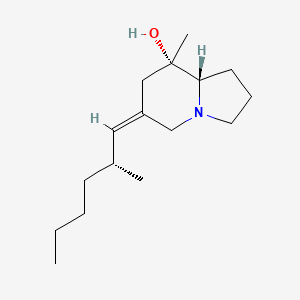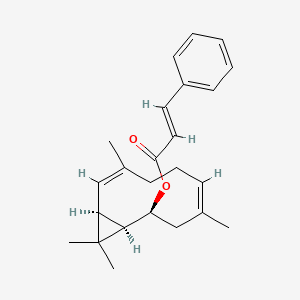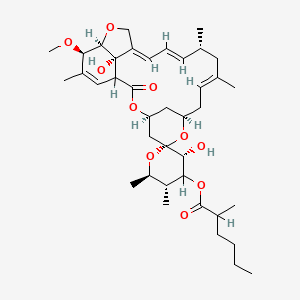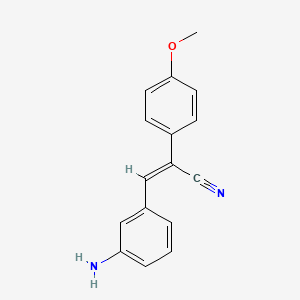
3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Aminophenyl)-2-(p-methoxyphenyl)acrylonitrile is a stilbenoid.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Hydrolysis
The biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 has been studied for hydrolyzing β-aminonitriles (including derivatives of 3-amino-3-phenylpropanenitrile) into corresponding amides. This process exhibited enantioselectivity for compounds such as 3-amino-3-(4-methoxyphenyl)propanenitrile, highlighting potential applications in synthesizing specific enantiomers of bioactive compounds (Chhiba et al., 2012).
Polymerization Initiator
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC), a related compound, initiates the diradical polymerization of acrylonitrile, suggesting potential use in polymer synthesis and modification (Li et al., 1991).
Chemical Synthesis
The base-catalyzed reaction of various aldehydes with (4-methoxyphenyl)acetonitrile, a related compound, has been utilized to synthesize new dipolarophiles. These compounds are instrumental in constructing bioactive heterocycles, indicating their potential in medicinal chemistry and drug development (Kavitha et al., 2006).
Environmental and Biomedical Applications
Acrylonitrile-based hydrogel particles have been developed for diverse applications, including drug delivery, environmental contaminant removal, and as a medium for catalysis. These particles can be chemically modified, enhancing their absorption capacity and catalytic activity (Sahiner et al., 2011).
Crystal Structure Analysis
The synthesis and crystal structure of various acrylonitrile derivatives, including those with methoxyphenyl groups, have been extensively studied. Understanding their crystal structures aids in the design of materials and molecules with specific properties (Shinkre et al., 2008).
Cytotoxicity and Drug Development
Some derivatives of acrylonitriles, including those with a 4-methoxyphenyl group, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting their potential in anticancer drug development (Hassan et al., 2014).
Eigenschaften
CAS-Nummer |
5462-59-9 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(Z)-3-(3-aminophenyl)-2-(4-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O/c1-19-16-7-5-13(6-8-16)14(11-17)9-12-3-2-4-15(18)10-12/h2-10H,18H2,1H3/b14-9+ |
InChI-Schlüssel |
RYWLHRBANKUJLH-NTEUORMPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C(=C/C2=CC(=CC=C2)N)/C#N |
SMILES |
COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=CC2=CC(=CC=C2)N)C#N |
Andere CAS-Nummern |
5462-59-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]vinyl]-1H-indole](/img/structure/B1233989.png)
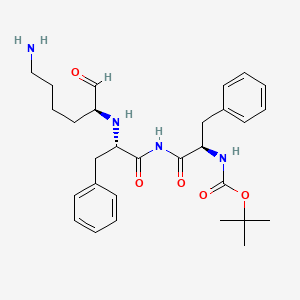
![(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one](/img/structure/B1233992.png)
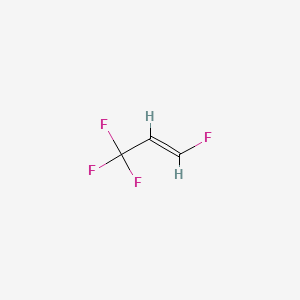
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1233996.png)
![(E)-N-[1-hydroxy-3-(4-hydroxyphenyl)sulfinylpropan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1233997.png)
